

Molecular weight and formula of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

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Compound of Interest

Compound Name: (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

Cat. No.: B15589191

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An In-depth Technical Guide on (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan is a naturally occurring homoisoflavan compound. It is primarily isolated from the red resin of *Dracaena cochinchinensis*, a plant known for its use in traditional medicine. This technical guide provides a comprehensive overview of its chemical properties, biological activities with a focus on osteogenesis, and the experimental methodologies used for its study.

Chemical and Physical Properties

The fundamental chemical and physical properties of **(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan** are summarized in the table below. This data is essential for its identification, characterization, and use in experimental settings.

Property	Value	Reference
Molecular Formula	C ₁₇ H ₁₈ O ₄	[1][2]
Molecular Weight	286.32 g/mol	[1][2]
CAS Number	770729-35-6	[1][2]
Appearance	Not explicitly stated, likely a solid	
Solubility	Soluble in organic solvents like methanol and DMSO	

Biological Activity: Osteogenic Properties

Recent research has highlighted the potential of **(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan** in promoting the differentiation of mesenchymal stem cells (MSCs) into osteoblasts, the cells responsible for bone formation. This suggests its potential as a therapeutic agent for bone-related disorders.

In Vitro Studies on Mesenchymal Stem Cells

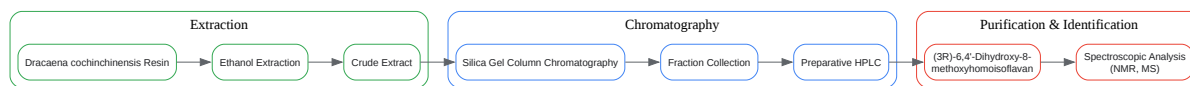
Studies have been conducted to evaluate the effects of **(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan** on the proliferation and osteogenic differentiation of mouse bone marrow-derived MSCs. While this compound was part of a broader study on homoisoflavonoids from *Dracaena cochinchinensis*, the overall findings indicated that certain compounds from this class significantly promote osteogenic differentiation.

Experimental Protocols

The following are detailed methodologies for the isolation and biological evaluation of **(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan**.

Isolation from *Dracaena cochinchinensis*

The isolation of **(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan** is a multi-step process involving extraction and chromatographic separation.



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Isolation Workflow

- **Extraction:** The red resin of *Dracaena cochinchinensis* is extracted with 95% ethanol. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
- **Column Chromatography:** The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., petroleum ether-acetone) to separate the components into different fractions.
- **Preparative High-Performance Liquid Chromatography (HPLC):** The fractions containing the target compound are further purified using preparative HPLC with a suitable mobile phase (e.g., methanol-water).
- **Structural Elucidation:** The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cell Proliferation Assay (CCK-8 Assay)

The effect of **(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan** on the proliferation of mouse bone marrow-derived MSCs can be determined using the Cell Counting Kit-8 (CCK8) assay.

- **Cell Seeding:** MSCs are seeded in 96-well plates at a density of 5×10^3 cells per well and cultured for 24 hours.
- **Treatment:** The cells are then treated with various concentrations of **(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan** for a specified period (e.g., 24, 48, and 72 hours).

- **CCK-8 Addition:** At the end of the treatment period, 10 μ L of CCK-8 solution is added to each well, and the plate is incubated for 2 hours.
- **Absorbance Measurement:** The absorbance at 450 nm is measured using a microplate reader to determine the number of viable cells.

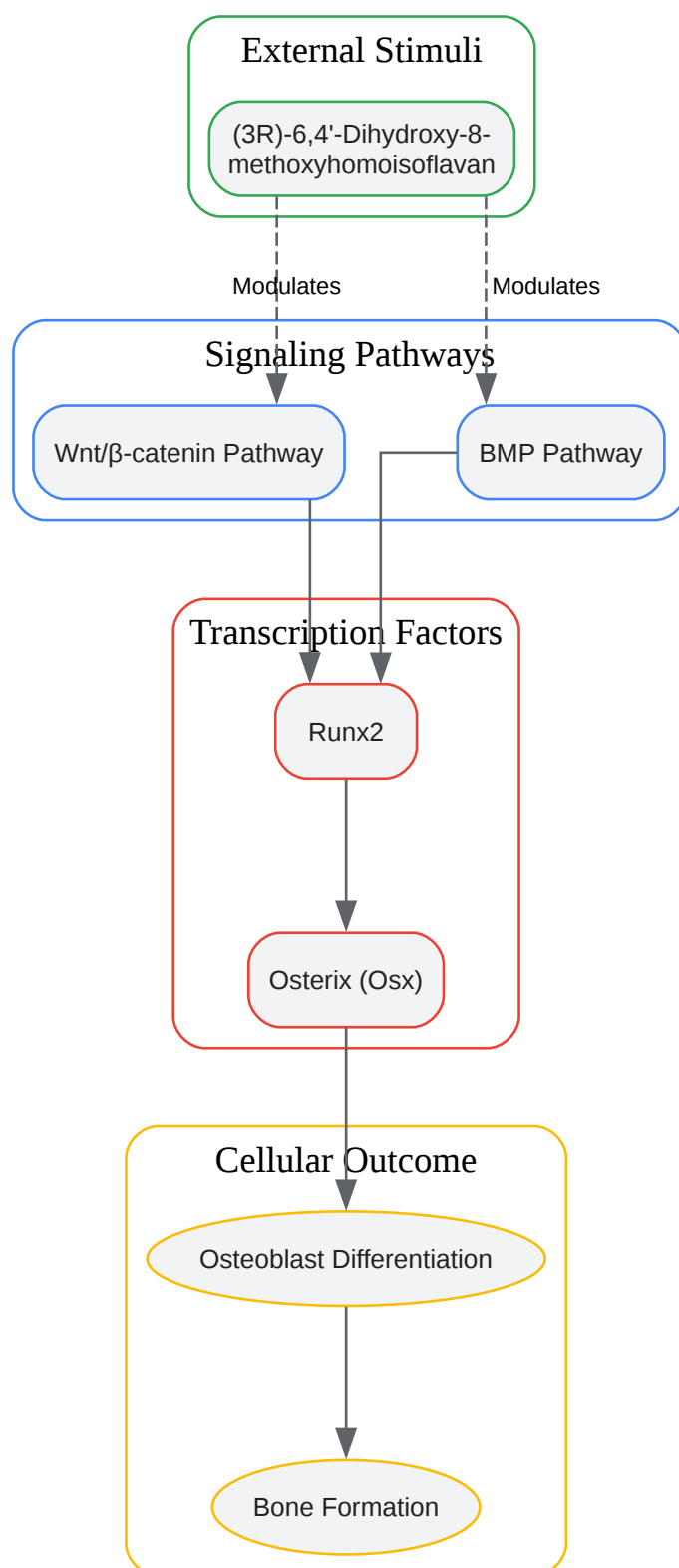
Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteogenic differentiation. Its activity can be quantified to assess the osteoinductive potential of the compound.

- **Cell Culture and Treatment:** MSCs are cultured in an osteogenic induction medium containing various concentrations of **(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan**.
- **Cell Lysis:** After a defined period of induction (e.g., 7 days), the cells are washed with PBS and lysed.
- **ALP Activity Measurement:** The cell lysate is incubated with an ALP substrate (e.g., p-nitrophenyl phosphate), and the production of p-nitrophenol is measured by reading the absorbance at 405 nm.
- **Protein Quantification:** The total protein content of the cell lysate is determined using a protein assay (e.g., BCA assay) to normalize the ALP activity.

Signaling Pathways in Osteogenic Differentiation

While the specific signaling pathways activated by **(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan** are yet to be fully elucidated, it is hypothesized to modulate key pathways known to regulate osteogenesis. The Wnt/ β -catenin and Bone Morphogenetic Protein (BMP) signaling pathways are critical for the commitment and differentiation of MSCs into osteoblasts.



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Osteogenic Signaling Pathways

These pathways converge on the activation of key transcription factors such as Runt-related transcription factor 2 (Runx2) and Osterix (Osx), which are master regulators of osteoblast differentiation and bone formation. It is plausible that **(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan** exerts its pro-osteogenic effects by positively modulating one or both of these critical signaling cascades.

Conclusion

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan is a promising natural compound with demonstrated potential to promote osteogenic differentiation. Further research is warranted to fully elucidate its mechanism of action, including the specific signaling pathways it modulates, and to evaluate its efficacy and safety in preclinical models of bone disease. This technical guide provides a foundational resource for scientists and researchers interested in exploring the therapeutic potential of this and related homoisoflavanoids.

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